

# In-Depth Technical Guide to Imanixil: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Imanixil*

Cat. No.: *B1671735*

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## Abstract

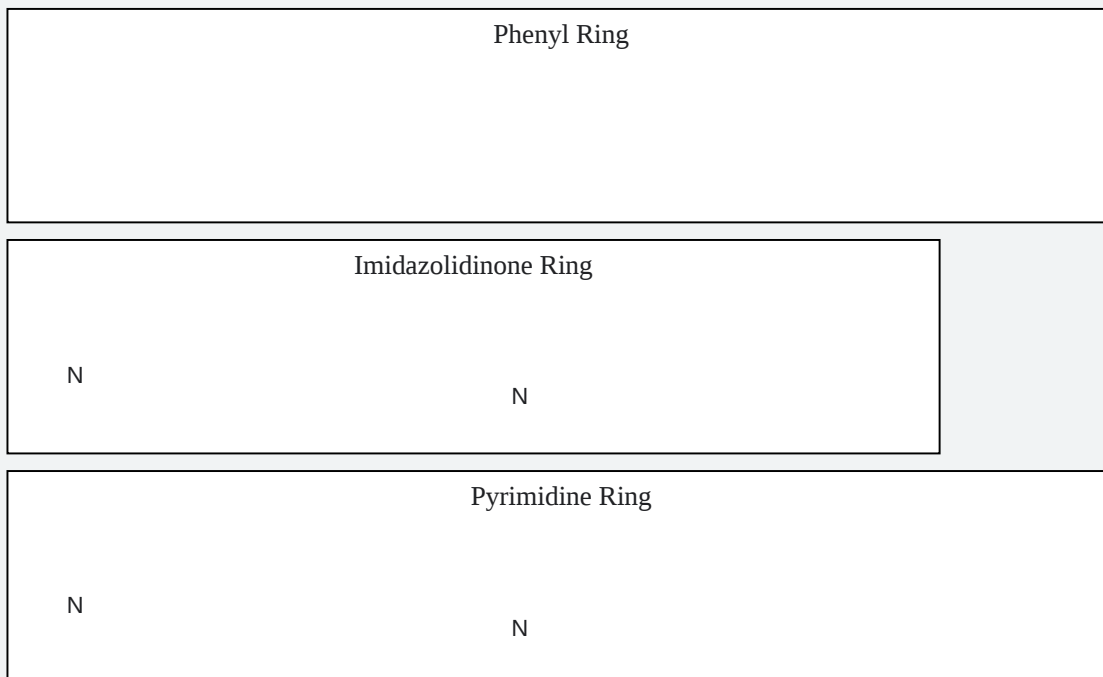
**Imanixil**, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4K $\beta$ ), a lipid kinase implicated in metabolic regulation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Imanixil**. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are also presented. **Imanixil** serves as a valuable research tool for elucidating the physiological and pathological roles of PI5P4K $\beta$  and as a promising starting point for the development of novel therapeutics targeting this enzyme.

## Chemical Structure and Physicochemical Properties

**Imanixil** is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of **Imanixil** (SAR088)

Chemical structure of Imanixil.



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Caption: Chemical structure of **Imanixil**.

A summary of the key physicochemical properties of **Imanixil** is provided in Table 1. While specific experimental values for melting point, pKa, and aqueous solubility are not readily available in the public domain, the provided data is based on its known chemical characteristics and information from chemical suppliers[1][2].

Table 1: Physicochemical Properties of **Imanixil**

Property	Value	Reference
IUPAC Name	4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide	[1]
Synonyms	SAR088, HOE-402	[1]
CAS Number	75689-93-9	
Molecular Formula	C <sub>17</sub> H <sub>17</sub> F <sub>3</sub> N <sub>6</sub> O <sub>2</sub>	
Molecular Weight	394.36 g/mol	
Elemental Analysis	C: 51.78%, H: 4.35%, F: 14.45%, N: 21.31%, O: 8.11%	
Appearance	Solid (predicted)	
Purity	≥98% (commercially available)	
Solubility	Soluble in DMSO	
Storage	Dry, dark, -20°C for long term	

## Biological Activity and Mechanism of Action

**Imanixil** is a specific inhibitor of PI5P4K $\beta$ , an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>). Notably, PI5P4K $\beta$  is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is considered an intracellular GTP sensor.

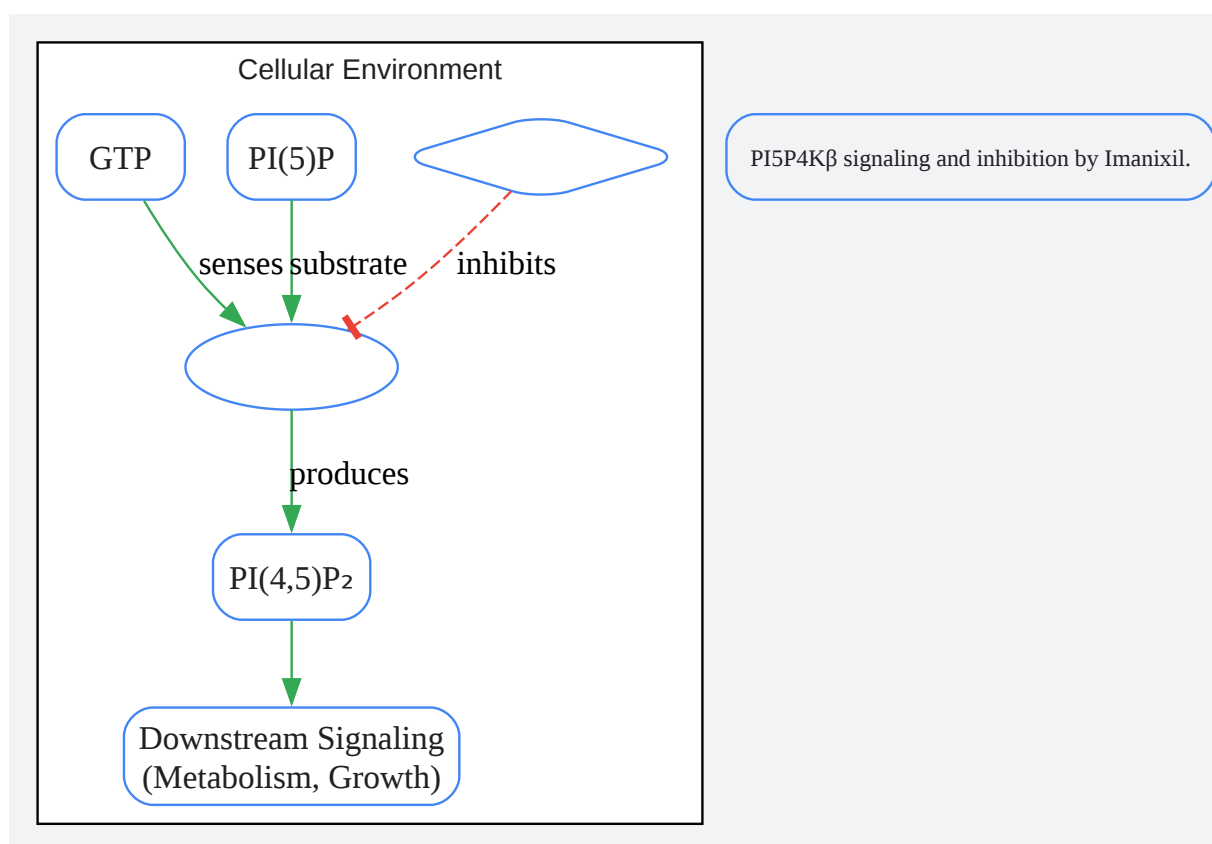
## In Vitro Bioactivity

While specific IC<sub>50</sub> and K<sub>i</sub> values for **Imanixil** against PI5P4K $\beta$  are not publicly available, it has been described as having "reasonable potency" in enzymatic and cellular assays. The determination of such quantitative measures of inhibitory activity is crucial for its application in research and potential therapeutic development.

## Mechanism of Action and Signaling Pathway

The primary mechanism of action of **Imanixil** is the inhibition of the catalytic activity of PI5P4K $\beta$ . This enzyme plays a critical role in regulating the cellular levels of the signaling lipid PI(5)P. By inhibiting PI5P4K $\beta$ , **Imanixil** is expected to lead to an accumulation of PI(5)P and a decrease in the synthesis of a specific pool of PI(4,5)P<sub>2</sub>.

The PI5P4K $\beta$  signaling pathway is involved in sensing cellular GTP levels and translating them into lipid second messenger signals. This pathway is implicated in metabolic adaptation and tumorigenesis. The inhibition of PI5P4K $\beta$  by **Imanixil** disrupts this signaling cascade, which can affect downstream cellular processes.



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Caption: PI5P4K $\beta$  signaling and inhibition by **Imanixil**.

## Pharmacokinetic Properties

Preclinical studies have indicated that **Imanixil** possesses favorable pharmacokinetic properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits intermediate cell permeability and high metabolic stability, with no significant inhibition of liver CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered **Imanixil** was shown to lower blood glucose levels over a three-week treatment period, demonstrating its potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical requirement for its further development.

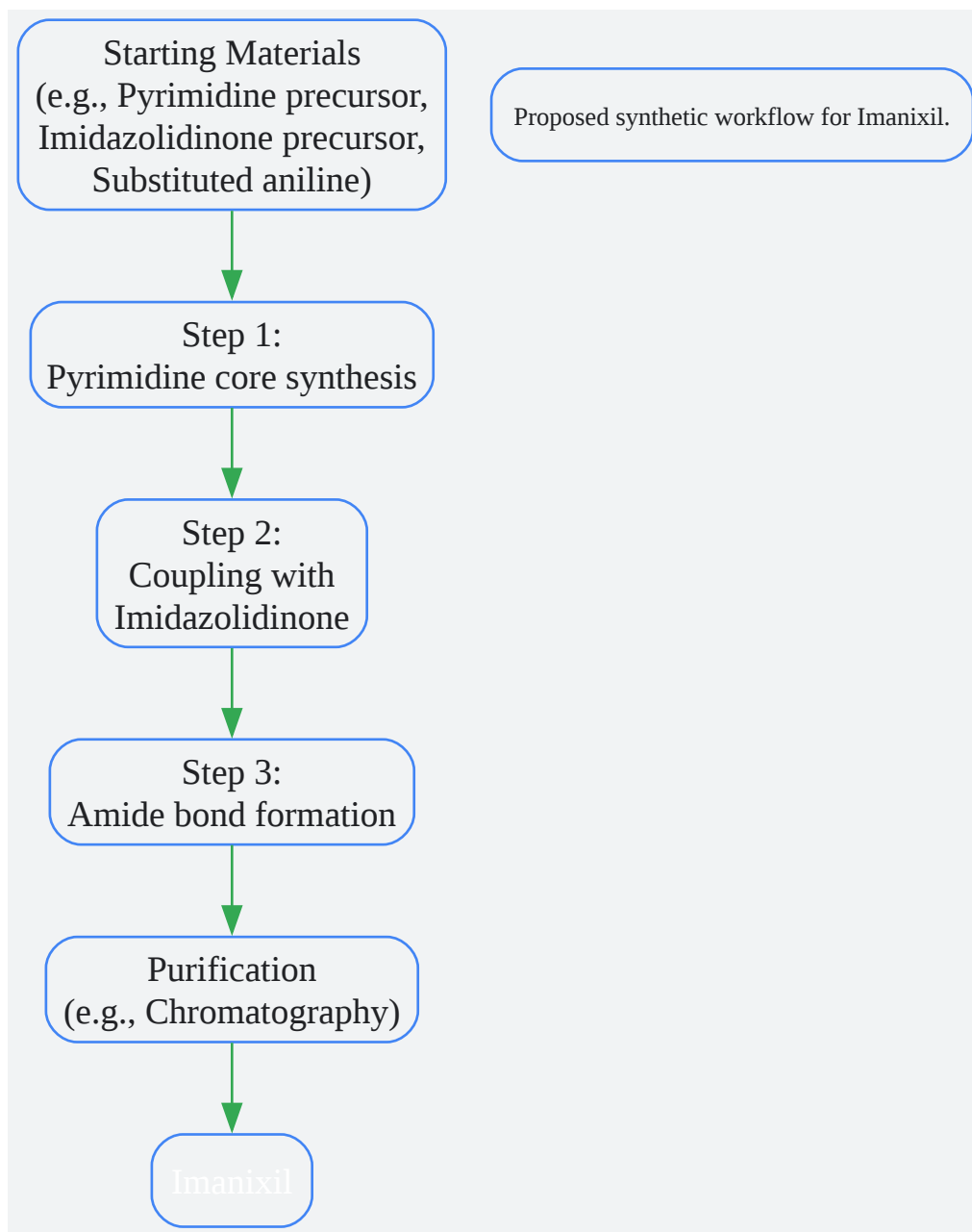
Table 2: Summary of Pharmacokinetic Properties of **Imanixil**

Parameter	Observation/Data	Reference
Oral Bioavailability	Orally available and in vivo active	
Cell Permeability	Intermediate	
Metabolic Stability	High	
CYP Inhibition	No significant inhibition of liver CYP3A4	
In Vivo Efficacy	Lowered blood glucose in diabetic rats	

## Experimental Protocols

### Synthesis of Imanixil

A detailed, step-by-step protocol for the synthesis of **Imanixil** (4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.



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Caption: Proposed synthetic workflow for **Imanixil**.

Representative Synthesis Protocol (Hypothetical):

- Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative. This would likely start from a commercially available pyrimidine precursor, which would be functionalized at the 2 and 5 positions.

- Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.
- Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.
- Purification: The final product, **Imanixil**, would be purified using standard techniques such as column chromatography and recrystallization.

## PI5P4K $\beta$ Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol is a representative method for determining the in vitro inhibitory activity of **Imanixil** against PI5P4K $\beta$  using the commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

### Materials:

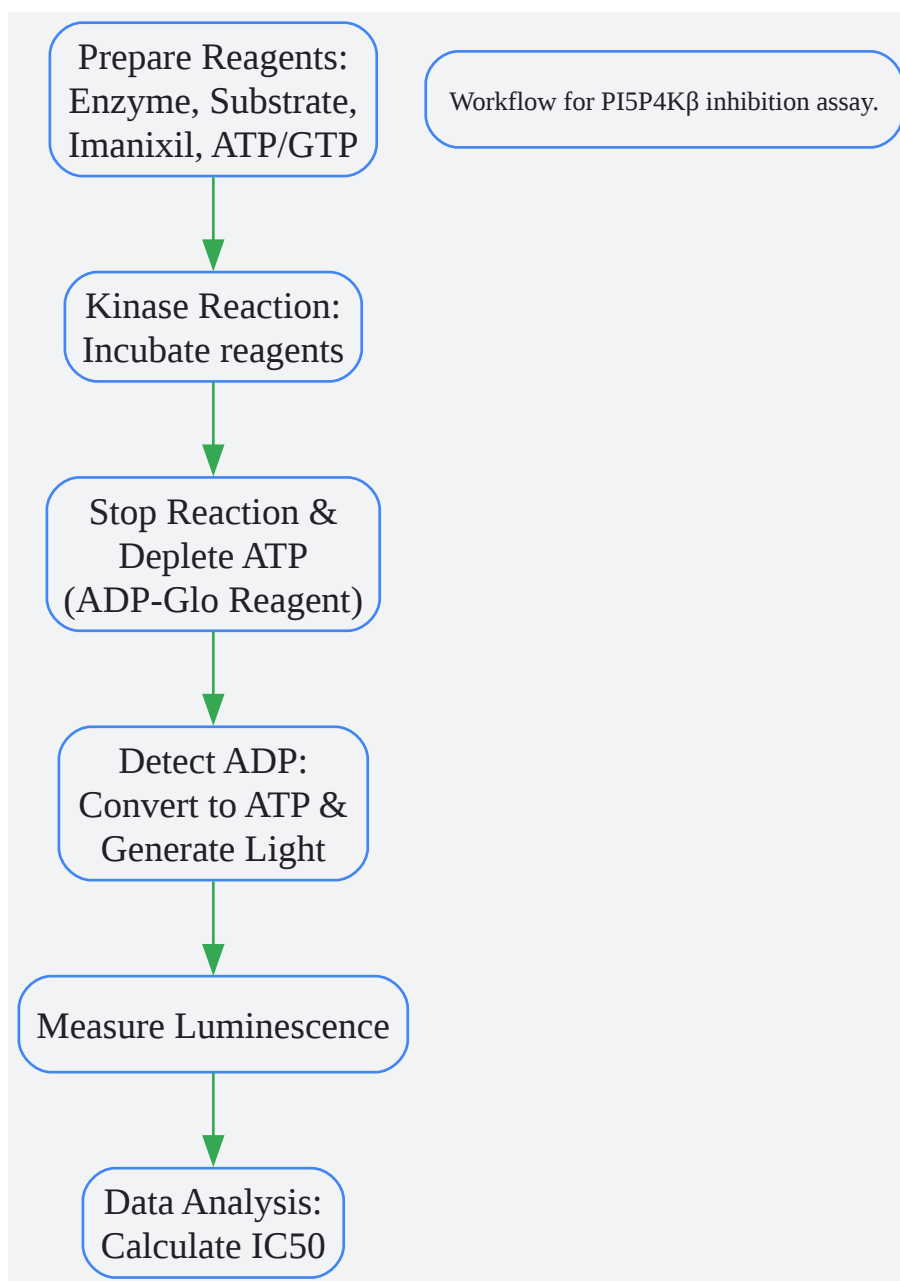
- Recombinant human PI5P4K $\beta$  enzyme
- PI(5)P substrate
- ATP and GTP
- **Imanixil** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

### Procedure:

- Compound Preparation: Prepare a serial dilution of **Imanixil** in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction:
  - Add the PI5P4K $\beta$  enzyme and PI(5)P substrate to the wells of the 384-well plate.

- Add the diluted **Imanixil** or vehicle (DMSO) to the respective wells.
- Pre-incubate for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding a solution of ATP or GTP.
- Incubate for a defined period (e.g., 60 minutes) at 30°C.
- ADP Detection:
  - Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **Imanixil** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.





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Caption: Workflow for PI5P4K $\beta$  inhibition assay.

## Conclusion

**Imanixil** is a valuable chemical probe for studying the biology of PI5P4K $\beta$ . Its selectivity and favorable in vivo properties make it a significant tool for researchers in the fields of signal transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and pharmacokinetic properties, along with the development of robust synthetic protocols, will

facilitate its broader use in the scientific community and may pave the way for the design of next-generation PI5P4K $\beta$  inhibitors with therapeutic potential.

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## References

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